molecular formula C10H14O4S B8417634 4-(Methylsulfonyl)benzaldehyde dimethyl acetal

4-(Methylsulfonyl)benzaldehyde dimethyl acetal

Cat. No. B8417634
M. Wt: 230.28 g/mol
InChI Key: BJXJIMVIOSCOCS-UHFFFAOYSA-N
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Patent
US05530118

Procedure details

m-Chloroperbenzoic acid (115.0 g, 0.567 mol) was added to a suspension of the 4-(methylthio)benzaldehyde dimethyl acetal (50.0 g, 0.252 mol) prepared in Preparative Example 1 and sodium hydrogencarbonate (73.1 g) in dichloromethane (1.00 l) at 0° to 10° C. in portions (over a period of about one hour and 20 minutes). The obtained suspension was stirred at room temperature for 18 hours and poured into an aqueous solution (1 l) of sodium sulfite (100.0 g) under cooling to decompose excess peracid. The resulting solution was extracted with dichloromethane and the organic layer was washed with a saturated aqueous solution of common salt, dried over magnesium sulfate and concentrated in a vacuum. The obtained solid residue was recrystallized from hexane/isopropyl ether/ethyl acetate to give the title compound as a colorless crystal (53.9 g, yield: 93%).
Quantity
115 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
73.1 g
Type
reactant
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Two
Quantity
1 L
Type
reactant
Reaction Step Three
[Compound]
Name
peracid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
93%

Identifiers

REACTION_CXSMILES
Cl[C:2]1C=CC=C(C(OO)=O)C=1.[CH3:12][O:13][CH:14]([O:23][CH3:24])[C:15]1[CH:20]=[CH:19][C:18](SC)=[CH:17][CH:16]=1.C(=O)([O-])O.[Na+].[S:30]([O-:33])([O-])=[O:31].[Na+].[Na+]>ClCCl>[CH3:24][O:23][CH:14]([O:13][CH3:12])[C:15]1[CH:16]=[CH:17][C:18]([S:30]([CH3:2])(=[O:33])=[O:31])=[CH:19][CH:20]=1 |f:2.3,4.5.6|

Inputs

Step One
Name
Quantity
115 g
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO
Name
Quantity
50 g
Type
reactant
Smiles
COC(C1=CC=C(C=C1)SC)OC
Step Two
Name
Quantity
73.1 g
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Name
Quantity
1 L
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
1 L
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Step Four
Name
peracid
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The obtained suspension was stirred at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
20 minutes
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
under cooling
EXTRACTION
Type
EXTRACTION
Details
The resulting solution was extracted with dichloromethane
WASH
Type
WASH
Details
the organic layer was washed with a saturated aqueous solution of common salt
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in a vacuum
CUSTOM
Type
CUSTOM
Details
The obtained solid residue was recrystallized from hexane/isopropyl ether/ethyl acetate

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
COC(C1=CC=C(C=C1)S(=O)(=O)C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 53.9 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 92.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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